molecular formula C21H24N4O3 B603286 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide CAS No. 1676087-50-5

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B603286
CAS No.: 1676087-50-5
M. Wt: 380.4g/mol
InChI Key: ICCKNFXCMIGWPN-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the benzimidazole derivative under specific conditions. The final step involves the formation of the pyrrolidine ring and the carboxamide group through cyclization and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include various furan, benzimidazole, and pyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-yl)ethyl(2-methylpropyl)amine
  • 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
  • 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

1-(2-furylmethyl)-N-(2-isobutyl-1H-benzimidazol-6-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of furan, benzimidazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1676087-50-5

Molecular Formula

C21H24N4O3

Molecular Weight

380.4g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-13(2)8-19-23-17-6-5-15(10-18(17)24-19)22-21(27)14-9-20(26)25(11-14)12-16-4-3-7-28-16/h3-7,10,13-14H,8-9,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

ICCKNFXCMIGWPN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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